molecular formula C13H23NO3 B6974332 4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol

4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol

Cat. No.: B6974332
M. Wt: 241.33 g/mol
InChI Key: ILVJGWZVSQJPLJ-UHFFFAOYSA-N
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Description

4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol is a synthetic organic compound characterized by its unique structure, which includes a pyran ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol typically involves multiple steps:

    Formation of the Pyran Ring: The initial step involves the formation of the 3,6-dihydro-2H-pyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 5-hydroxyhexanal.

    Aminomethylation: The pyran derivative is then subjected to aminomethylation using formaldehyde and methylamine. This step introduces the aminomethyl group at the 5-position of the pyran ring.

    Oxane Ring Formation: The final step involves the formation of the oxane ring. This can be achieved through a nucleophilic substitution reaction where the aminomethyl group reacts with an epoxide, such as ethylene oxide, under basic conditions to form the oxane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the oxane ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the pyran ring, converting it to a more saturated form. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of more saturated derivatives of the original compound.

    Substitution: Formation of N-alkyl derivatives with varying alkyl chain lengths.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol can be used as a building block for more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it useful in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the presence of pyran and oxane rings.

Mechanism of Action

The mechanism by which 4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors. The aminomethyl group could form hydrogen bonds or electrostatic interactions with active sites, while the pyran and oxane rings could provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-2H-pyran-4-ol: Similar pyran ring structure but lacks the aminomethyl and oxane groups.

    4-Hydroxyoxane: Contains the oxane ring but lacks the pyran ring and aminomethyl group.

    N-Methyl-3,6-dihydro-2H-pyran-5-amine: Similar aminomethyl group but lacks the oxane ring.

Uniqueness

4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol is unique due to the combination of the pyran and oxane rings with an aminomethyl group

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-14(9-12-3-2-6-17-10-12)11-13(15)4-7-16-8-5-13/h3,15H,2,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVJGWZVSQJPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CCCOC1)CC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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